

Application of N-Octadecyl-N'-propyl-sulfamide in Metabolic Research

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Compound of Interest

Compound Name: *N-propylsulfamide*

Cat. No.: *B180247*

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Application Notes

N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^[1] As a structural analog of the endogenous satiety factor N-oleoylethanolamine (OEA), CC7 serves as a valuable research tool for investigating the role of PPAR α in the regulation of metabolism.^[1] Its high selectivity allows for the targeted study of PPAR α -mediated effects, dissociating them from other potential signaling pathways that may be activated by OEA.^[1]

The primary application of N-Octadecyl-N'-propyl-sulfamide in metabolic research is centered on its ability to modulate lipid metabolism and energy balance.^[1] Through the activation of PPAR α , CC7 influences the transcription of genes involved in fatty acid oxidation and transport, making it a compound of significant interest for studying metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.^[1]

Key research applications of N-Octadecyl-N'-propyl-sulfamide include:

- **Investigation of PPAR α Signaling Pathways:** CC7 can be utilized to specifically activate PPAR α and elucidate its downstream effects on gene expression and cellular metabolism.^[1]
- **Preclinical Evaluation of Anti-Obesity Therapeutics:** Its demonstrated ability to reduce food intake and body weight in animal models makes it a relevant compound for validating PPAR α

as a therapeutic target for weight management.[\[2\]](#)

- Studies on Lipid Metabolism: Researchers can employ CC7 to explore the molecular mechanisms underlying the reduction of plasma triglycerides and hepatic fat content.[\[2\]](#)

Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of N-Octadecyl-N'-propyl-sulfamide (CC7).

Table 1: In Vitro Activity of N-Octadecyl-N'-propyl-sulfamide (CC7)

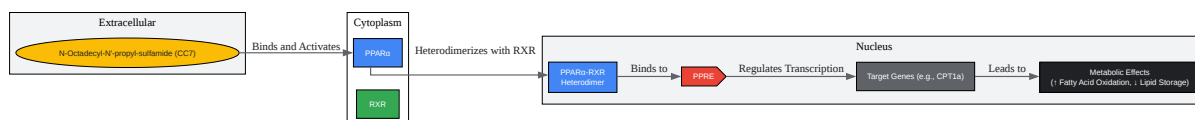
Parameter	Value	Cell Line	Comments	Reference
PPAR α Activation (EC50)	100 nM	Not specified	CC7 is a potent activator of PPAR α , with an EC50 value slightly lower than the endogenous ligand OEA (120 nM).	[2] [3]
CPT1a mRNA Expression	Increased	HepG2	Treatment with CC7 upregulates the expression of Carnitine Palmitoyltransferase 1A (CPT1a), a known PPAR α target gene involved in fatty acid oxidation. Specific fold-change data is available in the cited literature.	[1] [4]

Table 2: In Vivo Effects of N-Octadecyl-N'-propyl-sulfamide (CC7) in Rats

Dosage	Route of Administration	Animal Model	Key Metabolic Effects	Reference
1 mg/kg	Intraperitoneal (i.p.)	Wistar and obese Zucker (fa/fa) rats	Reduces food intake, body weight, and plasma triglyceride concentrations.	[2]
10 mg/kg	Intraperitoneal (i.p.)	Rats	Inhibits food intake and reduces body weight gain.	[2]

Signaling Pathway

The primary mechanism of action of N-Octadecyl-N'-propyl-sulfamide is the activation of the PPAR α signaling pathway. Upon binding to PPAR α , CC7 induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, such as CPT1a, ultimately leading to increased fatty acid oxidation and reduced lipid accumulation.



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PPAR α signaling pathway activated by N-Octadecyl-N'-propyl-sulfamide.

Experimental Protocols

In Vitro PPAR α Target Gene Expression Analysis

This protocol describes how to measure the effect of N-Octadecyl-N'-propyl-sulfamide on the mRNA expression of the PPAR α target gene, Carnitine Palmitoyltransferase 1A (CPT1a), in a human liver cell line (HepG2).

Materials:

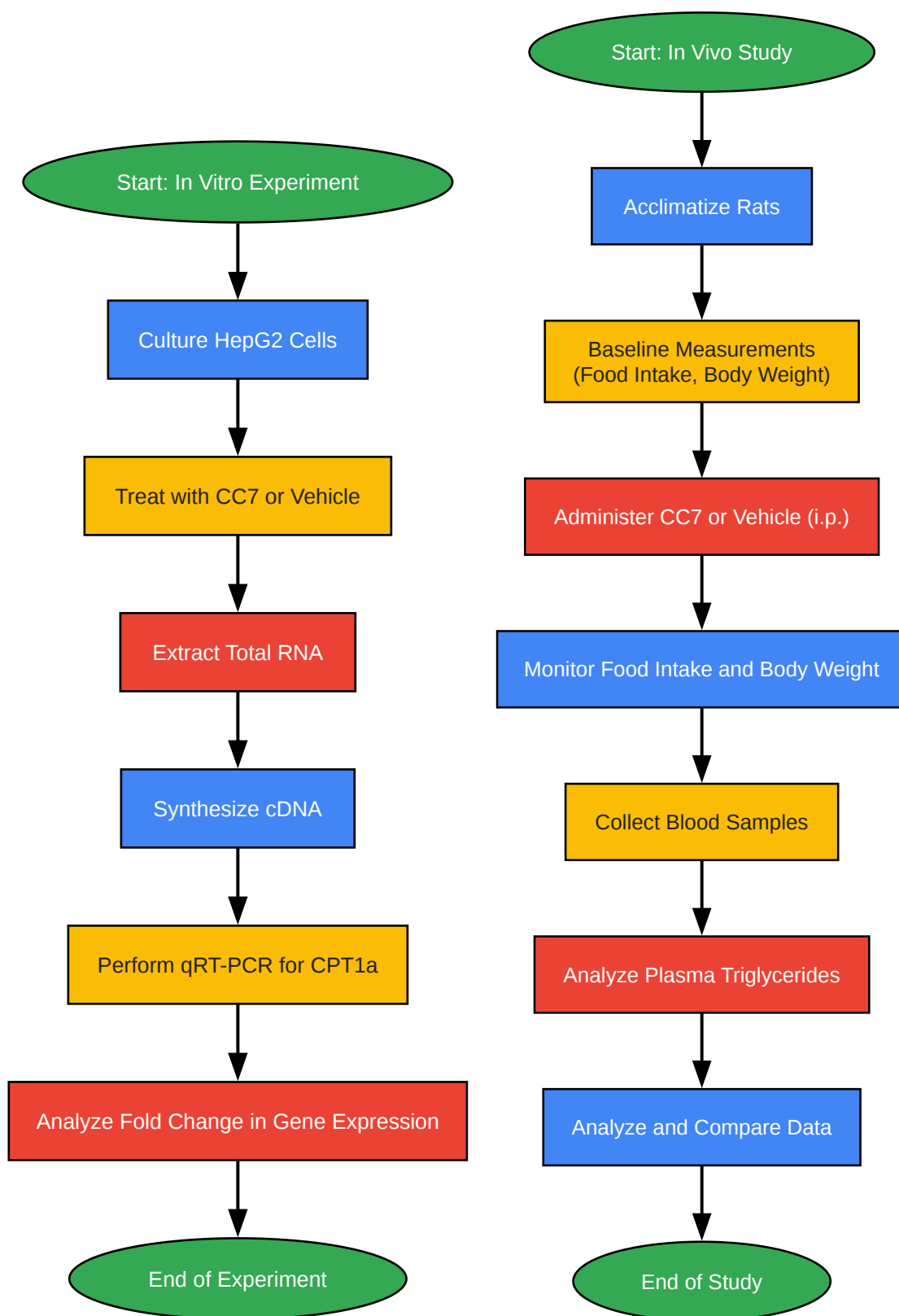
- HepG2 cells (human hepatocellular carcinoma)
- Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics
- N-Octadecyl-N'-propyl-sulfamide (CC7)
- Vehicle (e.g., DMSO)
- RNA extraction kit
- cDNA synthesis kit
- Quantitative real-time PCR (qRT-PCR) instrument
- SYBR Green or TaqMan master mix
- Primers for human CPT1A and a housekeeping gene (e.g., GAPDH)

Procedure:

- Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.
- Compound Treatment: Treat the cells with various concentrations of N-Octadecyl-N'-propyl-sulfamide (dissolved in DMSO) or vehicle control for a predetermined duration (e.g., 24

hours).

- **RNA Extraction:** Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
- **qRT-PCR:** Perform quantitative real-time PCR to measure the mRNA expression levels of CPT1A. Normalize the expression data to a stable housekeeping gene.
- **Data Analysis:** Calculate the fold change in CPT1A mRNA expression in the compound-treated cells relative to the vehicle-treated cells using the $\Delta\Delta C_t$ method.



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